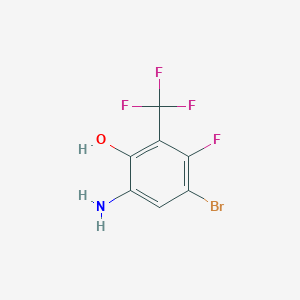
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H4BrF4NO and a molecular weight of 274.01 g/mol . This compound is characterized by the presence of amino, bromo, fluoro, hydroxy, and trifluoromethyl groups on a benzene ring, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and hydroxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-5-bromo-6-fluoro-2-hydroxybenzotrifluoride can be compared with similar compounds such as:
3-Amino-5-bromobenzotrifluoride: Lacks the fluoro and hydroxy groups, making it less versatile in certain reactions.
3-Amino-6-bromo-2-hydroxybenzotrifluoride: Differs in the position of the bromo and fluoro groups, affecting its reactivity and applications.
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H4BrF4NO |
|---|---|
Molecular Weight |
274.01 g/mol |
IUPAC Name |
6-amino-4-bromo-3-fluoro-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H4BrF4NO/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1,14H,13H2 |
InChI Key |
JLKMILZZAYAJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


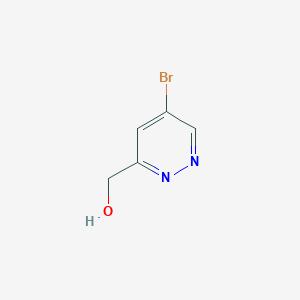
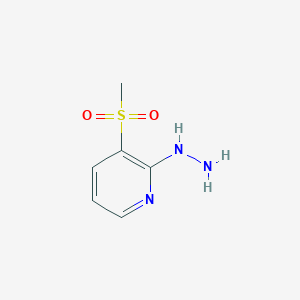

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)



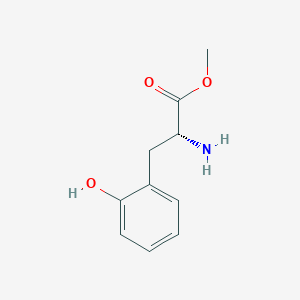
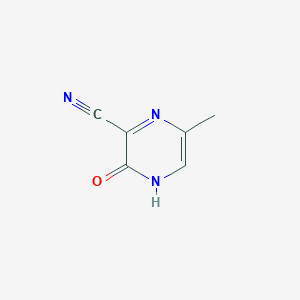
![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
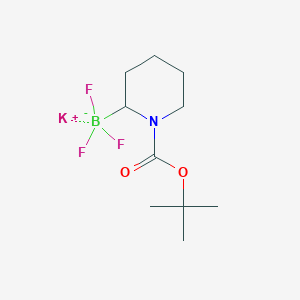
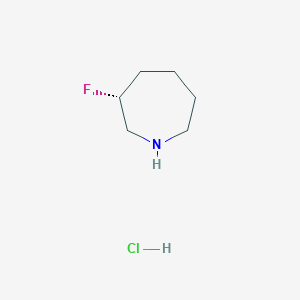
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
